molecular formula C11H21FN2O2 B1454685 Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate CAS No. 1303972-96-4

Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Cat. No. B1454685
CAS RN: 1303972-96-4
M. Wt: 232.29 g/mol
InChI Key: PWWDRFMQLZQJAY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate are not explicitly mentioned in the retrieved data .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active molecules. For instance, it has been used in the rapid synthesis of compound 1, a key intermediate in the production of Omisertinib (AZD9291), a medication for non-small cell lung cancer, achieving an overall yield of 81% across three steps Bingbing Zhao et al., 2017.

Antibacterial Agents

This compound has also played a role in the development of new antibacterial agents. Research into 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and naphthyridine derivatives revealed potent in vitro and in vivo activities, leading to the selection of one compound for clinical evaluation due to its favorable properties Daniel Bouzard et al., 1989.

Anticancer Drug Intermediates

Another significant application is in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs. The described method provides a high yield up to 71.4%, underscoring the importance of this compound in developing therapeutics targeting the PI3K/AKT/mTOR pathway in cancer Binliang Zhang et al., 2018.

Novel Fluorinating Agents

Furthermore, research has introduced novel fluorinating agents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, showcasing its high thermal stability and diverse fluorination capabilities, including deoxofluoro-arylsulfinylation with high stereoselectivity. This highlights the evolving role of tert-butyl derivatives in fluorous synthesis and their potential in various fluorination reactions T. Umemoto et al., 2010.

X-ray Diffraction and Biological Evaluation

The compound has been characterized and evaluated for biological activities, such as antibacterial and anthelmintic effects, through X-ray diffraction studies, providing insights into its potential therapeutic applications C. Sanjeevarayappa et al., 2015.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances or systems. The specific mechanism of action for Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is not provided in the retrieved data .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. The specific safety and hazards information for Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is not provided in the retrieved data .

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWDRFMQLZQJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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